molecular formula C13H20N6O3 B11512479 7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512479
M. Wt: 308.34 g/mol
InChI Key: BLKNOIKVXCGDQK-UHFFFAOYSA-N
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Description

7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an aminoethyl group, two methyl groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the condensation of a purine derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction between 1,3-dimethylxanthine and 4-(2-aminoethyl)morpholine can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects. The morpholine ring enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Aminophylline: A compound similar to theophylline, used as a bronchodilator.

Uniqueness

7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N6O3

Molecular Weight

308.34 g/mol

IUPAC Name

7-(2-aminoethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C13H20N6O3/c1-16-10-9(11(20)17(2)13(16)21)19(4-3-14)12(15-10)18-5-7-22-8-6-18/h3-8,14H2,1-2H3

InChI Key

BLKNOIKVXCGDQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCN

Origin of Product

United States

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